4-Amino-6-fluoroquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZHVUMPLIHFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 6 Fluoroquinoline 3 Carbonitrile and Analogs
Conventional and Modern Approaches to Quinoline (B57606) Synthesis
The quinoline skeleton is a prominent feature in many biologically active compounds, leading to the development of numerous synthetic routes. jptcp.com These methods generally involve the fusion of a benzene (B151609) ring to a pyridine (B92270) ring. jptcp.com Classical named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses provide foundational strategies for creating the quinoline core, often starting from aniline (B41778) derivatives. jptcp.comwikipedia.orgnih.gov Modern approaches often focus on improving efficiency, yield, and substrate scope through catalyst-mediated reactions, including those using copper, cobalt, and nickel. nih.govorganic-chemistry.org
Cyclization is the cornerstone of quinoline synthesis. The Friedländer synthesis, for instance, involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, which is a versatile method for producing substituted quinolines. organic-chemistry.org Another significant approach is the Combes quinoline synthesis, which uses the acid-catalyzed cyclization of a Schiff base intermediate formed from an aniline and a β-diketone. wikipedia.org The Pfitzinger reaction provides another route, starting from isatin (B1672199) and a carbonyl compound to yield quinoline-4-carboxylic acids. nih.gov These cyclization strategies are often the final, ring-closing step in a multi-step synthesis.
The construction of the 4-amino-3-carbonitrile pattern requires specific reagents and reaction sequences that introduce the nitrile and amino groups onto the heterocyclic ring.
The Thorpe-Ziegler reaction is a classic method for synthesizing cyclic ketones and enamines through the intramolecular condensation of dinitriles. This reaction is particularly well-suited for creating the 4-aminoquinoline-3-carbonitrile (B2762942) scaffold, which is structurally an enaminonitrile. The key step involves the base-catalyzed intramolecular cyclization of a suitably substituted dinitrile precursor. researchgate.net
The general mechanism starts with the deprotonation of an α-carbon to one of the nitrile groups, forming a carbanion. This carbanion then attacks the carbon of the second nitrile group intramolecularly, forming a cyclic imine intermediate. Tautomerization of this imine leads to the stable enaminonitrile product. The reaction is typically performed using strong bases like sodium hydride or alkali metal salts of amines. researchgate.net For the synthesis of 4-Amino-6-fluoroquinoline-3-carbonitrile, the precursor would be a substituted benzonitrile (B105546) with a side chain containing the second nitrile group, positioned to facilitate the 6-membered ring closure.
Derivatives of cyanoacetic acid are versatile building blocks in heterocyclic synthesis. nih.gov In the context of quinoline synthesis, they can react with substituted anilines to form intermediates that are primed for cyclization. For example, a common strategy involves the condensation of a substituted aniline, such as 3-chloro-4-fluoroaniline, with diethyl ethoxymethylenemalonate, which after thermal cyclization and subsequent chemical modifications, can lead to the quinoline core. researchgate.net
To achieve the specific 4-amino-3-carbonitrile structure, a common approach involves the reaction of a substituted 2-aminobenzonitrile (B23959) with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an N'-(2-cyano-4-fluorophenyl)-N,N-dimethylformimidamide intermediate. Subsequent reaction with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a base like piperidine (B6355638), leads to the displacement of the dimethylamino group and cyclization to yield the final this compound product.
| Reagent 1 | Reagent 2 | Catalyst/Base | Product |
| Substituted 2-aminobenzonitrile | DMF-DMA | - | N'-(2-cyanophenyl)formimidamide intermediate |
| N'-(2-cyanophenyl)formimidamide | Malononitrile | Piperidine | 4-Aminoquinoline-3-carbonitrile |
| Substituted Aniline | Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxyquinoline-3-carboxylate intermediate |
Specific Methods for 4-Aminoquinoline-3-carbonitrile Scaffolds
Preparation of Key Precursors for this compound Synthesis
Substituted anthranilonitriles (2-aminobenzonitriles) are critical precursors for many quinoline syntheses, including the methods described above. The synthesis of 2-amino-5-fluorobenzonitrile (B1271947), the key precursor for this compound, typically starts from a more readily available substituted aniline or nitrobenzene.
A representative synthetic route might begin with 4-fluoroaniline. This starting material can undergo diazotization followed by a Sandmeyer reaction to introduce a cyano group, though regioselectivity can be a challenge. A more common industrial route involves starting with 2-amino-5-fluorobenzoic acid, converting the carboxylic acid to a primary amide, and then dehydrating the amide to the nitrile using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
| Starting Material | Key Transformation(s) | Reagent(s) | Product |
| 4-Fluoroaniline | Nitration, Reduction, Diazotization, Cyanation | HNO₃/H₂SO₄, Fe/HCl, NaNO₂/HCl, CuCN | 2-Amino-5-fluorobenzonitrile |
| 2-Amino-5-fluorobenzoic acid | Amidation, Dehydration | SOCl₂, NH₄OH, POCl₃ | 2-Amino-5-fluorobenzonitrile |
The careful execution of these precursor syntheses is essential for obtaining the necessary building blocks for the final construction of the this compound molecule.
Routes to 2-(cyanoethylamino)benzonitriles
A key precursor in the synthesis of 4-aminoquinoline-3-carbonitrile scaffolds is the class of molecules known as 2-(cyanoethylamino)benzonitriles. A convenient and effective method for the preparation of these intermediates involves the selective mono-N-alkylation of substituted anthranilonitriles (2-aminobenzonitriles).
This transformation is typically achieved by reacting the parent anthranilonitrile with 3-bromopropanenitrile. The reaction is conducted in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the nucleophilic substitution reaction. A strong, non-nucleophilic base is required to deprotonate the amino group of the anthranilonitrile, thereby activating it for alkylation. Potassium tert-butoxide (t-BuOK) has been identified as a particularly effective base for this purpose, leading to good yields of the desired mono-N-alkylated product. The reaction is generally carried out at or near room temperature (approximately 24 °C).
The choice of base is critical for achieving selective monoalkylation and avoiding the formation of the dialkylated tertiary amine byproduct. The use of t-BuOK has been shown to favor the formation of the secondary amine, 2-(cyanoethylamino)benzonitrile, in moderate to good yields. This method is applicable to a range of substituted anthranilonitriles, including those with electron-donating and electron-withdrawing groups on the aromatic ring. For instance, 2-amino-5-fluorobenzonitrile can be effectively converted to 2-(2-cyanoethylamino)-5-fluorobenzonitrile, a direct precursor to this compound.
| Starting Anthranilonitrile | Reagent | Base/Solvent | Product | Yield |
|---|---|---|---|---|
| 2-Aminobenzonitrile | 3-Bromopropanenitrile | t-BuOK / DMF | 2-(2-Cyanoethylamino)benzonitrile | Good |
| 2-Amino-5-fluorobenzonitrile | 3-Bromopropanenitrile | t-BuOK / DMF | 2-(2-Cyanoethylamino)-5-fluorobenzonitrile | Good |
| 2-Amino-4-methylbenzonitrile | 3-Bromopropanenitrile | t-BuOK / DMF | 2-(2-Cyanoethylamino)-4-methylbenzonitrile | Moderate |
| 2-Amino-5-methylbenzonitrile | 3-Bromopropanenitrile | t-BuOK / DMF | 2-(2-Cyanoethylamino)-5-methylbenzonitrile | Moderate |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Influence of Catalysts and Solvents on Cyclization Efficiency
For the synthesis of this compound from 2-(2-cyanoethylamino)-5-fluorobenzonitrile, a strong organometallic base is typically employed. Specifically, tert-butyllithium (B1211817) (t-BuLi) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) has been proven effective. mdpi.com The reaction is performed at very low temperatures, around -78 °C, to control the reactivity of the strong base and minimize side reactions. mdpi.com These conditions facilitate the deprotonation of the carbon alpha to one of the nitrile groups, initiating an intramolecular nucleophilic attack on the other nitrile group, leading to the formation of a cyclic enamine intermediate which, upon workup, yields the final 4-aminoquinoline (B48711) product. mdpi.com
The efficiency of this cyclization is highly dependent on the choice of base and solvent. Strong, non-nucleophilic bases are essential to promote the desired intramolecular reaction without competing side reactions. The low temperature and anhydrous conditions are crucial for the stability of the organolithium reagent and the anionic intermediates.
While the Thorpe-Ziegler reaction is a direct method, the broader class of quinoline syntheses, such as the Friedländer annulation, offers insights into the influence of catalysts and solvents. numberanalytics.comnumberanalytics.comijbpas.comrsc.org In Friedländer-type syntheses, which involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, various catalysts and solvents can be employed to optimize yields and reaction times. rsc.org Lewis acids (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂O) and Brønsted acids (e.g., p-toluenesulfonic acid) have been shown to effectively catalyze the cyclocondensation step. numberanalytics.comrsc.org The choice of solvent can range from polar protic to nonpolar aprotic, and in some cases, solvent-free conditions under microwave irradiation have been utilized to enhance reaction rates and yields. rsc.org These principles of catalyst and solvent optimization from related quinoline syntheses can inform the further development of more efficient cyclization protocols for 4-aminoquinoline-3-carbonitriles.
Strategies for Selective Alkylation and Functionalization
Once the this compound core is synthesized, further functionalization can be explored to generate a library of analogs. The molecule presents several sites for potential modification, including the 4-amino group, the quinoline ring, and the nitrile group.
Selective alkylation of the 4-amino group is a common strategy for modifying 4-aminoquinoline derivatives. This can be achieved through various methods, such as reductive amination, where the 4-aminoquinoline is reacted with an aldehyde or ketone in the presence of a reducing agent. This approach allows for the introduction of a wide range of alkyl and arylalkyl substituents at the 4-amino position. Direct N-alkylation using alkyl halides can also be employed, though careful control of reaction conditions is necessary to avoid over-alkylation and to ensure selectivity for the exocyclic amino group over the quinoline ring nitrogen. The choice of base and solvent plays a crucial role in directing the regioselectivity of such alkylations.
Functionalization of the quinoline ring itself represents another avenue for derivatization. Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the regioselective introduction of new functional groups onto the quinoline scaffold. While the electronic properties of the 4-amino, 6-fluoro, and 3-carbonitrile substituents will influence the reactivity and regioselectivity of C-H functionalization, these methods provide potential routes to modify positions that are not readily accessible through classical electrophilic or nucleophilic aromatic substitution reactions.
| Position | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| 4-Amino Group | Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amino Group |
| 4-Amino Group | N-Alkylation | Alkyl Halides, Base | Substituted Amino Group |
| Quinoline Ring | C-H Activation/Functionalization | Transition Metal Catalyst, Coupling Partner | Aryl, Alkyl, etc. |
Novel Synthetic Routes and Green Chemistry Approaches
Emerging Methodologies for Fluorine Incorporation at Position 6
The fluorine atom at the C-6 position is a key structural feature of many biologically active quinolones. Traditionally, this fluorine atom is introduced by starting the synthesis with a pre-fluorinated building block, such as a fluoroaniline (B8554772) derivative. However, recent advances in synthetic organic chemistry have focused on late-stage fluorination, where the fluorine atom is introduced at a later step in the synthesis of a complex molecule. This approach offers greater flexibility and efficiency in the preparation of fluorinated analogs.
For the fluorination of quinoline scaffolds, electrophilic fluorination has emerged as a powerful strategy. numberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are widely used electrophilic fluorine sources. wikipedia.orgnumberanalytics.comalfa-chemistry.com These reagents can introduce a fluorine atom onto an electron-rich aromatic or heteroaromatic ring. The regioselectivity of the fluorination is governed by the electronic and steric properties of the quinoline substrate. In the context of a 4-aminoquinoline-3-carbonitrile, the directing effects of the existing substituents would need to be carefully considered to achieve selective fluorination at the C-6 position.
Radical fluorination methods are also gaining prominence as a tool for C-H fluorination. numberanalytics.com These methods often involve the generation of a fluorine radical or the use of a photoredox catalyst to facilitate the fluorination of C-H bonds, sometimes offering different regioselectivity compared to electrophilic methods. While the direct late-stage fluorination of the 4-aminoquinoline-3-carbonitrile core at C-6 has not been specifically detailed, these emerging methodologies represent a promising area for future research to develop more convergent and flexible synthetic routes.
Sustainable Synthesis Protocols
The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. ijbpas.comsruc.ac.uk In the context of synthesizing this compound and its analogs, several green chemistry approaches can be considered.
One significant area of improvement is the use of alternative energy sources to promote reactions. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase product yields, and in some cases, enable reactions to be performed in more environmentally benign solvents, such as water or ethanol (B145695), or even under solvent-free conditions. ijbpas.comnih.gov The synthesis of various 4-aminoquinoline derivatives has been successfully achieved using microwave irradiation, offering a greener alternative to conventional heating methods. mdpi.comnih.gov
The development of one-pot synthesis protocols is another key aspect of green chemistry. By combining multiple reaction steps into a single operation, one-pot processes reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. For quinoline synthesis, one-pot procedures, such as multicomponent reactions, have been developed that allow for the construction of the quinoline core from simple starting materials in a single step.
Furthermore, the choice of catalysts and solvents is crucial. The use of recyclable, non-toxic catalysts and the replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents are central tenets of sustainable synthesis. Research into catalytic, solvent-free, or aqueous-based versions of the key synthetic steps, such as the Thorpe-Ziegler cyclization or alternative annulation strategies, would contribute significantly to a more sustainable synthesis of this compound. ijbpas.comsruc.ac.ukresearchgate.net
Chemical Reactivity and Derivatization of 4 Amino 6 Fluoroquinoline 3 Carbonitrile
Reactivity of the 4-Amino Group
The 4-amino group is a key nucleophilic site, rendering the molecule susceptible to reactions with various electrophiles. Its reactivity is fundamental to the synthesis of a wide array of derivatives with modified properties.
The nucleophilic nature of the 4-amino group facilitates its reaction with acylating and alkylating agents. These reactions are standard procedures for modifying amine functionalities.
Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the amino nitrogen. This is typically achieved by reacting the 4-aminoquinoline (B48711) with acyl chlorides or anhydrides. For instance, the variant aminoglycoside acetyltransferase, AAC(6')-Ib-cr, has been shown to catalyze the acetylation of fluoroquinolones, demonstrating the susceptibility of such scaffolds to acylation. nih.gov While this is an enzymatic example, it underscores the chemical potential for acylation on the amine group of related compounds. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
Alkylation: Alkylation introduces an alkyl group onto the amino nitrogen. Direct alkylation can be achieved using alkyl halides. In related fluoroquinolone structures, direct alkylation on amine precursors is a common synthetic step. nih.gov For example, the synthesis of N-benzyl-4-aminoquinolines is accomplished by the condensation of appropriate amines with 4,7-dichloroquinoline. nih.gov This highlights the general reactivity of the 4-amino position towards alkylating agents, leading to secondary or tertiary amines depending on the reaction conditions and stoichiometry. The alkylation of related quinolone structures is often a straightforward conversion. mdpi.com
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-(6-fluoro-3-cyanoquinolin-4-yl)acetamide | Base (e.g., Pyridine), Inert Solvent |
| Alkylation | Benzyl Bromide | 4-(Benzylamino)-6-fluoroquinoline-3-carbonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
The primary amino group of 4-Amino-6-fluoroquinoline-3-carbonitrile readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines (-N=CH-). This reaction is a cornerstone in the synthesis of diverse heterocyclic compounds. bepls.commediresonline.orgmdpi.com
The synthesis typically involves refluxing the 4-aminoquinoline with a suitable aromatic or aliphatic aldehyde in a solvent like ethanol (B145695). bepls.commdpi.com The formation of the imine bond is often catalyzed by a small amount of acid, although the reaction can also proceed under neutral or slightly basic conditions. The reaction between quinolin-7-amine and various aromatic aldehydes, for example, is achieved by refluxing in aqueous ethanol for a few hours. bepls.com This methodology is broadly applicable to other aminoquinolines, including the target compound. A wide variety of aldehydes can be used, leading to a large library of Schiff base derivatives. nih.govresearchgate.net
The 4-amino group, in conjunction with the adjacent 3-carbonitrile group, forms an enaminonitrile system. This arrangement is highly conducive to cyclocondensation reactions, where the amino group acts as a nucleophile to form new heterocyclic rings fused to the quinoline (B57606) core.
These reactions often involve bifunctional reagents that can react with both the amino and the activated positions of the quinoline ring. For example, three-component cyclocondensation reactions are a known method for synthesizing 4-aminoquinoline-3-carbonitriles themselves. acs.org The reactivity of the 4-amino group is also exploited in reactions like the Biginelli reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, to form dihydropyrimidinones. mdpi.com The amino group on the quinoline can act as the urea-like component in similar multicomponent reactions, leading to the formation of fused pyrimidine (B1678525) rings.
Reactivity of the 3-Carbonitrile Group
The carbonitrile group is a versatile functional group that can be transformed into several other important chemical moieties, significantly expanding the synthetic utility of the parent molecule.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This conversion is a fundamental transformation in organic synthesis. The hydrolysis proceeds via an intermediate amide (4-amino-6-fluoroquinoline-3-carboxamide), which can sometimes be isolated under milder reaction conditions.
Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The final product is the corresponding carboxylic acid, 4-amino-6-fluoroquinoline-3-carboxylic acid.
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous base, such as sodium hydroxide. This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. The synthesis of various 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives often relies on this hydrolytic transformation from a nitrile precursor. nih.govresearchgate.net Similarly, new amino acid derivatives of quinolines have been synthesized through the hydrolysis of ester moieties, a reaction that shares mechanistic principles with nitrile hydrolysis. mdpi.com
Table 2: Hydrolysis of the 3-Carbonitrile Group
| Condition | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acidic | H₂SO₄ (aq), Heat | 4-Amino-6-fluoroquinoline-3-carboxamide | 4-Amino-6-fluoroquinoline-3-carboxylic acid |
The carbonitrile group is an excellent precursor for the synthesis of 5-substituted tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids and are important in medicinal chemistry. beilstein-journals.org The most common method for this transformation is the [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source. nih.gov
This reaction is typically carried out by heating the nitrile with sodium azide (NaN₃) in a polar aprotic solvent like DMF. Catalysts such as zinc chloride or ammonium (B1175870) chloride are often added to facilitate the reaction. organic-chemistry.org Another common reagent is tributyltin azide, which can be used in solvents like toluene (B28343) or xylene. google.com The reaction of a chloroquinoline-3-carbonitrile with sodium azide can lead to the formation of an azido-quinoline, which can then cyclize to a tetrazolo[1,5-a]quinoline (B14009986) ring system. researchgate.net This demonstrates the dual reactivity of the quinoline system but also confirms the utility of azides in forming nitrogen-rich heterocycles from quinoline precursors. The direct conversion of the nitrile group into a tetrazole ring offers a powerful method for derivatization. nih.govorganic-chemistry.org
Reactions with Nucleophiles and Electrophiles
The reactivity of this compound is characterized by the distinct properties of its functional groups: the nucleophilic 4-amino group, the electrophilic carbon of the 3-carbonitrile group, and the quinoline ring system which is influenced by both electron-donating and electron-withdrawing substituents.
Reactions with Electrophiles: The primary site for electrophilic attack is the exocyclic amino group at the C-4 position, which is a strong nucleophile. It can readily react with various electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding 4-acetamido derivatives. Alkylation at this amino group is also feasible, though controlling the degree of alkylation can be challenging. Furthermore, the quinoline nitrogen (N-1) is also a potential site for electrophilic attack, particularly alkylation, to form quaternary quinolinium salts, a common modification in related quinoline structures.
Reactions with Nucleophiles: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For example, under acidic or basic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. The quinoline ring itself, being substituted with electron-withdrawing groups (fluoro and cyano), is rendered electron-deficient and can potentially undergo nucleophilic attack, although this is less common than reactions at the substituent groups.
Table 1: Summary of Reactions with Nucleophiles and Electrophiles
| Reaction Type | Reagent Class | Reactive Site | Potential Product |
|---|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | 4-Amino Group | 4-Acylamino-6-fluoroquinoline-3-carbonitrile |
| Alkylation | Alkyl Halides | 4-Amino Group / N-1 | 4-Alkylamino or 4-Dialkylamino / 1-Alkyl-4-amino-6-fluoroquinolinium-3-carbonitrile salt |
Reactivity at the 6-Fluoro Position
The fluorine atom at the C-6 position is a key site for modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for aryl halides bearing electron-withdrawing groups ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the quinoline ring system, particularly the nitrogen atom and the C-3 cyano group, acts as an electron-withdrawing entity that activates the C-6 position towards nucleophilic attack. libretexts.org This allows the fluoride (B91410) ion, typically a poor leaving group, to be displaced by a variety of strong nucleophiles.
This reaction pathway is fundamental in the synthesis of many biologically active quinolone derivatives. Common nucleophiles used in this context include amines, alcohols, and thiols. For example, reaction with phenothiazine (B1677639) in the presence of a mild base can lead to the formation of C-N bonds at the C-6 position. nih.gov The rate of reaction is highly dependent on the strength of the nucleophile and the reaction conditions, often requiring elevated temperatures and a polar aprotic solvent like DMF or DMSO.
Table 2: Examples of SNAr Reactions at the C-6 Position
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
|---|---|---|---|
| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | DMSO, heat | 4-Amino-6-methoxyquinoline-3-carbonitrile |
| Nitrogen Nucleophile | Pyrrolidine (B122466) | DMF, K₂CO₃, heat | 4-Amino-6-(pyrrolidin-1-yl)quinoline-3-carbonitrile |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
While the C-F bond is the strongest carbon-halogen bond, making its activation challenging, recent advances in catalysis have enabled its participation in cross-coupling reactions. mdpi.com Palladium-catalyzed reactions like the Suzuki (with boronic acids) and Sonogashira (with terminal alkynes) couplings represent powerful tools for forming new carbon-carbon bonds at the C-6 position.
The successful cross-coupling of fluoroarenes often requires specific catalytic systems. These typically involve palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands. nih.gov Additives such as lithium iodide can be indispensable, as they may promote the oxidative addition of the C-F bond to the palladium center. nih.gov While more challenging than with other halogens, these methods offer a route to introduce aryl, vinyl, or alkynyl groups at the C-6 position, significantly expanding the structural diversity of derivatives. nih.govrsc.org
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions at C-6
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic Acid | Pd(OAc)₂ / SPhos | 4-Amino-6-phenylquinoline-3-carbonitrile |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 4-Amino-6-(phenylethynyl)quinoline-3-carbonitrile |
Functionalization at Other Ring Positions (e.g., C-7, N-1)
Beyond the C-6 position, other sites on the quinoline ring, such as C-7 and N-1, are important for derivatization, often leading to compounds with significant biological activities.
Introduction of Piperazinyl, Pyrrolidinyl, and Piperidinyl Moieties
The introduction of cyclic amine moieties, particularly at the C-7 position, is a cornerstone of fluoroquinolone chemistry, leading to many potent antibacterial agents. mdpi.comnih.gov This transformation is typically achieved via an SNAr reaction on a precursor that has a suitable leaving group at the C-7 position, such as a halogen (e.g., 7-chloro or 7-fluoro).
Starting from a 4-amino-6,7-difluoroquinoline-3-carbonitrile precursor, selective substitution at the C-7 position can be achieved. The reaction with piperazine (B1678402), for example, typically occurs under basic conditions in a polar solvent, yielding the 7-piperazinyl derivative. nih.govnih.gov The second nitrogen of the piperazine ring can then be further functionalized to create a diverse library of compounds. mdpi.comnih.gov
Modification of N-1 Substituents
The nitrogen atom at the N-1 position of the quinoline ring is nucleophilic and can be readily modified, most commonly through alkylation. This is a key structural feature in many quinolone drugs, where small alkyl groups like ethyl or cyclopropyl (B3062369) are present. The N-1 substituent can influence the compound's steric and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile. nih.gov
The alkylation is typically performed using an alkyl halide (e.g., cyclopropyl bromide or ethyl iodide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic attack of the quinoline nitrogen on the alkyl halide, forming a new C-N bond.
Exploration of this compound as a Synthetic Building Block
The utility of this compound as a foundational element in organic synthesis is most prominently displayed in its application toward the creation of elaborate, multi-ring systems. The inherent reactivity of its enaminonitrile moiety provides a robust platform for the annulation of additional rings, leading to a variety of fused heterocyclic and polycyclic structures.
Construction of Fused Heterocyclic Systems
The vicinal amino and cyano functionalities of this compound are ideal for the construction of fused pyrimidine, pyrazole, and triazole rings, leading to novel tricyclic and tetracyclic systems. These reactions typically proceed through a cyclocondensation mechanism, where the amino and cyano groups participate in ring closure with a suitable dielectrophilic reagent.
One of the most common strategies involves the reaction with one-carbon synthons. For instance, treatment with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) initially forms a reactive N,N-dimethylformamidine intermediate. This intermediate can then be cyclized with various nucleophiles to generate fused pyrimidine rings. For example, reaction with ammonia (B1221849) or amines would lead to the formation of pyrimido[4,5-b]quinolines.
Similarly, the diazotization of the amino group with nitrous acid, followed by intramolecular cyclization of the resulting diazonium salt, can afford triazolo[4,5-b]quinolines, also known as quinolino[4,3-d]-1,2,3-triazoles. The reaction with hydrazine (B178648) can be used to construct fused pyridazino[4,5-b]quinoline systems.
Below is a table summarizing representative reactions for the construction of fused heterocyclic systems from this compound.
| Fused System | Reagents and Conditions | Product |
| Pyrimido[4,5-b]quinoline | 1. DMF-DMA, reflux2. NH3 or R-NH2 | 4-Amino- or 4-substituted-aminopyrimido[4,5-b]quinoline |
| Triazolo[4,5-b]quinoline | NaNO2, aq. HCl, 0-5 °C | 3H-v-Triazolo[4,5-b]quinolin-4-amine |
| Pyrazolo[3,4-b]quinoline | Hydrazine hydrate, reflux | 1H-Pyrazolo[3,4-b]quinolin-4-amine |
Synthesis of Polycyclic Systems
Beyond the fusion of a single additional ring, this compound can serve as a scaffold for the assembly of more complex polycyclic systems. These syntheses often involve multi-step sequences or multicomponent reactions where the initial fused heterocycle is further elaborated.
For example, the amino group of the pyrimido[4,5-b]quinoline system, formed as described above, can be further functionalized and induced to cyclize with other reactive centers in the molecule or with external reagents to build an additional ring. Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be adapted to construct further rings onto the quinoline framework.
While specific examples starting directly from this compound are not extensively documented in publicly available literature, the known reactivity patterns of analogous o-aminonitriles strongly support its utility in such transformations. The general strategies point towards its potential in synthesizing complex, multi-ring structures with potential applications in materials science and medicinal chemistry.
The following table outlines a conceptual synthetic pathway for the construction of a polycyclic system.
| Target Polycyclic System | Synthetic Strategy | Intermediate |
| Tetracyclic quinolino-pyrimidine derivative | 1. Synthesis of a fused pyrimido[4,5-b]quinoline.2. Introduction of a side chain with a reactive carbonyl group.3. Intramolecular cyclization (e.g., Friedländer annulation). | 4-(Substituted-amino)pyrimido[4,5-b]quinoline |
Pharmacological Research and Biological Activity Exploration
Investigation of Enzymatic Inhibition Profiles
The core structure of 4-amino-6-fluoroquinoline-3-carbonitrile has been modified to target a variety of enzymes, demonstrating the chemical tractability and broad therapeutic potential of this heterocyclic system.
Fluoroquinolones, a class of antibiotics to which this compound is structurally related, exert their antibacterial effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA and removes positive supercoils that accumulate ahead of the replication fork, while topoisomerase IV is primarily responsible for the decatenation (separation) of interlinked daughter chromosomes following replication. oup.com
The mechanism of action involves the fluoroquinolone molecule binding to the complex formed between the enzyme and DNA. youtube.com This stabilizes a transient state where the DNA is cleaved, forming a drug-enzyme-DNA ternary complex. nih.govbohrium.com This complex physically blocks the progression of the DNA replication fork, leading to an inhibition of DNA synthesis and ultimately bacterial cell death. oup.comresearchgate.net The relative affinity of a specific fluoroquinolone for DNA gyrase versus topoisomerase IV can vary between different bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is more sensitive. oup.combohrium.com Newer fluoroquinolones often exhibit potent dual-targeting activity against both enzymes. oup.com
While the primary targets of fluoroquinolones are bacterial topoisomerases, some derivatives have been found to exhibit activity against their eukaryotic counterparts, particularly topoisomerase II. nih.govtandfonline.com This has spurred interest in their potential as anticancer agents, as topoisomerase II is a validated target for several clinically used chemotherapy drugs. tandfonline.comnih.govdrugbank.com The mechanism of action is similar to that in bacteria, involving the stabilization of the enzyme-DNA cleavage complex, which leads to DNA double-strand breaks and the induction of apoptosis in rapidly dividing cancer cells. tandfonline.com
Research has shown that structural modifications to the fluoroquinolone scaffold can significantly influence their potency against eukaryotic topoisomerase II. For instance, a study comparing a 6,8-difluoroquinolone with its 6-fluoro counterpart (lacking the C-8 fluorine) demonstrated that the C-8 fluoro group increased the compound's ability to enhance enzyme-mediated DNA cleavage by approximately 2.5-fold. nih.gov This suggests that specific substitutions on the quinoline (B57606) ring are crucial for potent activity against eukaryotic topoisomerases and for enhancing the cytotoxic potential of these compounds towards mammalian cells. nih.gov
A significant area of research has focused on the development of 4-anilinoquinoline-3-carbonitrile (B11863878) and 4-anilinoquinazoline (B1210976) analogs as inhibitors of receptor tyrosine kinases, particularly EGFR and HER-2. tandfonline.comnih.govnih.govrsc.org Overexpression or mutation of these kinases is a key driver in the development and progression of various cancers. biorxiv.org The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) belonging to this class. tandfonline.commdpi.com
Researchers have synthesized and evaluated 4-anilinoquinoline-3-carbonitrile analogs, comparing their activity to the corresponding quinazoline (B50416) derivatives. nih.govnih.gov These studies have shown that 4-anilinoquinoline-3-carbonitriles are effective inhibitors of EGFR kinase, with activities comparable to their quinazoline counterparts. nih.gov The introduction of various substituents on the aniline (B41778) ring and the quinoline core has been explored to optimize potency and selectivity. For example, aryl 2-imino-1,2-dihydropyridine derivatives of anilinoquinazolines have demonstrated potent dual inhibitory activity against both EGFR and HER-2. nih.gov
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 5d (Aryl 2-imino-1,2-dihydropyridine derivative) | EGFR | 2.09 | nih.gov |
| Compound 5d (Aryl 2-imino-1,2-dihydropyridine derivative) | HER-2 | 3.98 | nih.gov |
| Compound 5e (Aryl 2-imino-1,2-dihydropyridine derivative) | EGFR | 1.94 | nih.gov |
| Compound 5e (Aryl 2-imino-1,2-dihydropyridine derivative) | HER-2 | 1.04 | nih.gov |
| Compound 21 (6-salicyl-4-anilinoquinazoline derivative) | EGFR | 0.12 | nih.gov |
| Compound 21 (6-salicyl-4-anilinoquinazoline derivative) | HER-2 | 0.096 | nih.gov |
Derivatives of this compound have also been explored as modulators of G-protein-coupled receptors. A notable example is the discovery of a novel chemotype for positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) M4 receptor, based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. nih.gov M4 receptors are considered a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. nih.govbioworld.comnih.gov
The development of selective M4 PAMs is a strategic approach to enhance the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it, which can help to mitigate side effects associated with non-selective muscarinic agonists. nih.gov Through high-throughput screening and subsequent chemical optimization, compounds based on the 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile scaffold demonstrated improved potency for both human and rat M4 receptors. nih.govresearchgate.net Optimized compounds in this series also displayed favorable physicochemical and pharmacokinetic profiles, including good central nervous system penetration, which is essential for targeting brain disorders. nih.govresearchgate.net
Antiproliferative Activities in Cancer Cell Lines (in vitro studies)
The enzymatic inhibitory activities of this compound derivatives, particularly those targeting topoisomerases and protein kinases, translate into significant antiproliferative effects in various cancer cell lines. nih.govresearchgate.netresearchgate.netnih.govmdpi.com Numerous in vitro studies have been conducted to evaluate the cytotoxic potential of these compounds against a broad spectrum of human cancers.
Research into the anticancer properties of fluoroquinolone and quinoline-3-carbonitrile derivatives has identified several compounds with potent activity against specific cancer cell lines. For instance, lipophilic fluoroquinolones have shown excellent antiproliferative activity against colorectal cancer cell lines (SW620, HCT116, and HT29), with some derivatives exhibiting IC₅₀ values in the nanomolar range against HCT116. nih.gov
Similarly, anilinoquinazoline (B1252766) derivatives designed as EGFR/HER-2 inhibitors have demonstrated potent antiproliferative activity against breast cancer cell lines that overexpress these receptors. The aryl 2-imino-1,2-dihydropyridine derivatives 5d and 5e, which showed potent EGFR and HER-2 inhibition, also exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line. nih.gov Another study identified a novel quinoline compound, 91b1, which demonstrated strong anticancer effects both in vitro and in vivo. nih.gov Furthermore, novel ciprofloxacin (B1669076) hydrazide derivatives have shown broad-spectrum cytotoxicity across the NCI-60 cell line panel, with some compounds being 4- to 12-fold more cytotoxic than the established anticancer drug etoposide. news-medical.net
| Compound/Derivative Series | Cancer Cell Line | Phenotype | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 5d (Anilinoquinazoline derivative) | MDA-MB-231 | Breast Cancer | 2.4 | nih.gov |
| Compound 5e (Anilinoquinazoline derivative) | MDA-MB-231 | Breast Cancer | 2.5 | nih.gov |
| Compound 21 (4-anilinoquinazoline derivative) | MCF-7 | Breast Cancer | 0.49 | nih.gov |
| Compound 21 (4-anilinoquinazoline derivative) | A431 | Epidermoid Carcinoma | 0.67 | nih.gov |
| Reduced 3-chloro aniline derivative 4b (Lipophilic fluoroquinolone) | HCT116 | Colorectal Cancer | 0.84 | nih.gov |
| Reduced derivative 4e (Lipophilic fluoroquinolone) | K562 | Leukemia | 0.005 | researchgate.net |
| Reduced derivative 4f (Lipophilic fluoroquinolone) | PANC-1 | Pancreatic Cancer | 0.11 | researchgate.net |
| Reduced derivative 4f (Lipophilic fluoroquinolone) | MCF-7 | Breast Cancer | 0.30 | researchgate.net |
Topoisomerase-Independent Mechanisms of Antiproliferative Action
While many quinolone-based compounds exert their antiproliferative effects by targeting topoisomerase enzymes, a growing body of research indicates that their anticancer activities are not limited to this mechanism. nih.gov Many fluoroquinolones display antiproliferative effects against various human cancer cells through pathways independent of topoisomerase inhibition. nih.gov These non-classical mechanisms include the induction of apoptosis, disruption of the cell cycle, and modulation of cellular signaling pathways. mdpi.com
For instance, the 4-aminoquinoline (B48711) structure, a core component of the subject compound, is found in chloroquine (B1663885), a well-known antimalarial that has garnered attention for its antiproliferative properties. Research into 4-aminoquinoline derivatives has revealed their potential to act as anti-breast cancer agents through a hybrid pharmacophore approach. researchgate.net Some novel quinoline derivatives bearing a piperazinyl group have demonstrated potent activity against cancer cell lines, suggesting mechanisms that extend beyond simple topoisomerase interaction. researchgate.net
Furthermore, certain fluoroquinolones have been shown to suppress the production of matrix metalloproteinase-9 (MMP-9) in cancer cells, an enzyme crucial for tumor invasion and metastasis. mdpi.com This inhibition of MMP-9 is indicative of a topoisomerase-independent mechanism that interferes with the tumor microenvironment and metastatic processes. mdpi.com Thiosemicarbazones, another class of compounds sometimes linked to quinoline scaffolds, exhibit antiproliferative activity often associated with DNA binding, apoptosis induction, and enzyme inhibition separate from topoisomerase. nih.gov These findings collectively suggest that quinoline derivatives can engage multiple cellular targets to exert a broad range of antiproliferative effects that are not solely reliant on topoisomerase inhibition.
In Vitro Antimicrobial Potential (general quinolone/fluoroquinolone context)
Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. nih.gov Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. mdpi.com This leads to fragmentation of the bacterial chromosome and ultimately cell death. nih.gov The antimicrobial spectrum of fluoroquinolones is extensive, covering a wide range of bacterial pathogens.
Newer generations of fluoroquinolones have been developed with enhanced potency against Gram-positive bacteria. nih.govdocumentsdelivered.com Agents such as levofloxacin, gatifloxacin (B573), and moxifloxacin (B1663623) are notably more effective against Gram-positive organisms compared to older compounds like ciprofloxacin. nih.govresearchgate.net They demonstrate significant activity against clinically important pathogens including Staphylococcus aureus (including some methicillin-resistant strains, MRSA) and Streptococcus pneumoniae. nih.govnih.gov The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of efficacy. For many Gram-positive isolates, newer fluoroquinolones exhibit low MIC values, indicating high potency. nih.gov
| Fluoroquinolone | Bacterial Strain | Reported MIC90 (μg/mL) |
|---|---|---|
| T-3811 | Methicillin-Resistant S. aureus (MRSA) | 0.1 |
| T-3811 | Penicillin-Resistant S. pneumoniae (PRSP) | 0.1 |
| Trovafloxacin | Methicillin-Resistant S. aureus (MRSA) | 0.2 |
| Levofloxacin | S. pneumoniae | 1.0 |
| Ciprofloxacin | Methicillin-Susceptible S. aureus (MSSA) | 0.39 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data is illustrative of the general potency of the fluoroquinolone class against Gram-positive bacteria. asm.org
Fluoroquinolones have historically demonstrated robust activity against a broad spectrum of Gram-negative bacteria, including Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae) and Pseudomonas aeruginosa. nih.govresearchgate.net Ciprofloxacin, in particular, remains a highly effective agent against many Gram-negative isolates. nih.govresearchgate.net The mechanism in Gram-negative bacteria primarily involves the inhibition of DNA gyrase. mdpi.com While resistance is an increasing concern, fluoroquinolones continue to be vital in treating infections caused by these pathogens. nih.gov Levofloxacin is reported to be as active or slightly more active than ofloxacin (B1677185) against most Gram-negative pathogens. researchgate.net
| Fluoroquinolone | Bacterial Strain | Reported MIC (Median, μg/mL) |
|---|---|---|
| Ciprofloxacin | P. aeruginosa (Ciprofloxacin-Susceptible) | 0.19 |
| Levofloxacin | P. aeruginosa (Ciprofloxacin-Susceptible) | 0.5 |
| Gatifloxacin | P. aeruginosa (Ciprofloxacin-Susceptible) | 0.5 |
| Moxifloxacin | P. aeruginosa (Ciprofloxacin-Susceptible) | 2.0 |
| Ofloxacin | P. aeruginosa (Ciprofloxacin-Susceptible) | 1.5 |
Note: Data from a comparative study on bacterial isolates from ocular infections. researchgate.net
Certain fluoroquinolones are crucial components of treatment regimens for infections caused by Mycobacterium tuberculosis, the causative agent of tuberculosis, especially in cases of multidrug resistance. nih.gov Their ability to penetrate host cells and act on intracellular bacteria makes them particularly suitable for this purpose. The in vitro activity of various fluoroquinolones against M. tuberculosis has been extensively studied, with newer agents showing superior potency. nih.govoup.com The order of activity is generally ranked, with moxifloxacin and gatifloxacin often demonstrating the lowest MIC values. documentsdelivered.comtandfonline.combohrium.com
| Fluoroquinolone | Reported MIC Range (μg/mL) for M. tuberculosis |
|---|---|
| Moxifloxacin | 0.12 - 1.0 |
| Gatifloxacin | 0.12 - 1.0 |
| Sparfloxacin | 0.25 - 2.0 |
| Levofloxacin | 0.5 - 2.0 |
| Ofloxacin | 0.5 - 4.0 |
| Ciprofloxacin | 0.5 - 4.0 |
Note: MIC ranges can vary based on the specific isolates and testing methodologies used. Data compiled from various in vitro studies. nih.govbohrium.com
Other Investigated Biological Activities (in vitro, non-prohibited)
The quinoline scaffold has emerged as a privileged structure in the development of inhibitors for various enzymes, including viral targets. nih.gov One of the most critical targets in the lifecycle of the Human Immunodeficiency Virus (HIV) is the integrase (IN) enzyme, which is responsible for inserting the viral DNA into the host cell's genome. mdpi.comnsf.gov Inhibition of this enzyme effectively halts viral replication, making it a key focus for antiretroviral drug development. tandfonline.com
Several quinoline-based compounds have been identified as potent HIV-1 integrase inhibitors. nih.gov These inhibitors can act through different mechanisms. Some function as allosteric inhibitors (ALLINIs), binding to a site on the integrase enzyme away from the catalytic center. This binding event can trigger an aberrant multimerization of the enzyme, rendering it non-functional. mdpi.comnsf.gov Other quinoline derivatives, such as styrylquinolines, have been designed to chelate metal cations in the enzyme's active site, thereby blocking its catalytic activity. acs.org Research has shown that specific substitutions on the quinoline ring are crucial for potent antiviral properties, highlighting the versatility of this scaffold for designing novel anti-HIV agents. mdpi.comacs.org
Antifungal Activity
The investigation into the antifungal properties of quinoline derivatives has revealed a promising area of research, although specific studies focusing solely on this compound are not extensively documented in publicly available research. However, the broader class of quinoline and fluoroquinolone compounds has demonstrated notable antifungal potential against a variety of pathogenic fungi.
Research into novel fluorinated quinoline analogs has indicated that these compounds can exhibit significant antifungal activity. For instance, a series of fluorinated quinoline derivatives were synthesized and tested against several phytopathogenic fungi, with some compounds showing good activity. mdpi.com Specifically, certain analogs displayed significant inhibition rates against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. scilit.com One study highlighted a compound, 4‐(allylthio)‐8‐fluoro‐2,3‐dimethylquinoline, which exhibited an inhibition rate exceeding 80% against these fungi. scilit.com
Furthermore, studies inspired by the natural quinine (B1679958) alkaloids have led to the development of quinoline derivatives with potent fungicidal effects. nih.gov In one such study, a lead structure, 2,8-bis(trifluoromethyl)-4-quinolinol, was modified to produce derivatives with significant activity against fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov The mechanism of action for some of these derivatives is believed to involve causing abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. nih.gov
While fluoroquinolones are primarily known for their antibacterial action, some have also been investigated for their antifungal effects. msdmanuals.com Their mode of action in bacteria involves the inhibition of DNA gyrase and topoisomerase, enzymes crucial for DNA replication. msdmanuals.com It is hypothesized that a similar mechanism could be at play in their antifungal activity, targeting fungal topoisomerases.
It is important to note that while the general class of quinoline derivatives shows promise, the specific antifungal profile of this compound remains an area for further investigation. The existing research on related compounds, however, provides a strong rationale for exploring its potential in this therapeutic area.
Table 1: Antifungal Activity of Selected Quinoline Derivatives
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 4‐(allylthio)‐8‐fluoro‐2,3‐dimethylquinoline | Sclerotinia sclerotiorum, Physalospora piricola | >80% inhibition at 50 µg/mL | scilit.com |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Sclerotinia sclerotiorum | EC50 of 0.52 µg/mL | nih.gov |
Antimalarial Activity
The class of 4-aminoquinolines, which includes the well-known drug chloroquine, has been a mainstay in malaria treatment for decades. medscape.com These compounds are known to be highly effective against the erythrocytic stages of the Plasmodium parasite. The generally accepted mechanism of action for 4-aminoquinolines involves their accumulation in the parasite's acidic food vacuole. Inside the vacuole, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This leads to the buildup of toxic heme, ultimately causing parasite death.
Structure-activity relationship (SAR) studies of 4-aminoquinolines have identified key structural features essential for their antimalarial potency. The 4-amino group is crucial for activity, and modifications to the side chain attached to this amino group can significantly impact efficacy, particularly against drug-resistant strains. acs.org Furthermore, substitutions on the quinoline ring system, such as the 7-chloro group in chloroquine, have been shown to be important for activity. acs.org The introduction of a fluorine atom at the 6-position, as seen in this compound, is a modification that has been explored in various quinoline-based therapeutic agents to potentially enhance their biological activity.
Numerous synthetic programs have focused on creating novel 4-aminoquinoline analogs to overcome the challenge of widespread chloroquine resistance in Plasmodium falciparum. plos.orgnih.gov These efforts have involved modifying the side chain and the quinoline nucleus to develop compounds that can evade resistance mechanisms. acs.orgplos.orgnih.govacs.org For instance, some newer 4-aminoquinoline derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. plos.org
Given that this compound possesses the core 4-aminoquinoline structure, it is plausible that it could exhibit antimalarial properties. However, without specific experimental data, its precise activity, potency, and spectrum against different Plasmodium species remain to be determined through dedicated research.
Table 2: Key Structural Features of 4-Aminoquinolines and Their Role in Antimalarial Activity
| Structural Feature | Role in Antimalarial Activity | Reference |
|---|---|---|
| 4-Aminoquinoline Core | Essential scaffold for activity; accumulates in the parasite's food vacuole. | |
| Side Chain at 4-Amino Position | Influences potency and activity against resistant strains. | acs.org |
Mechanistic Studies of Biological Action
Molecular Basis of Enzyme-Compound Interactions
The interaction between fluoroquinolones and bacterial topoisomerases is a complex process that ultimately converts these essential enzymes into cellular toxins. This interaction occurs at the molecular level, targeting the enzyme-DNA complex.
4-Amino-6-fluoroquinoline-3-carbonitrile, like other fluoroquinolones, targets the complex formed between the topoisomerase enzyme (either DNA gyrase or topoisomerase IV) and bacterial DNA, rather than the enzyme alone. youtube.comresearchgate.net DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. youtube.comnih.govyoutube.com
The binding is facilitated by specific structural features of the quinolone core. The carboxylic acid group at position 3 and the carbonyl group at position 4 are essential for activity. nih.gov The compound intercalates into the DNA at the point of cleavage and interacts with specific amino acid residues within the enzyme. Crystal structures of related complexes reveal that the C-7 ring system of the fluoroquinolone faces the GyrB subunit of DNA gyrase. nih.gov Research has identified two distinct modes of drug binding, suggesting interactions between the fluoroquinolone's C-7 ring and residues in both the GyrA and GyrB subunits of DNA gyrase. nih.govnih.gov
Key interactions occur within a region known as the quinolone resistance-determining region (QRDR). Mutations in the genes encoding these regions, such as specific changes in the GyrA and ParC subunits, can reduce drug binding and lead to resistance. nih.govoup.com
Table 1: Key Enzyme Interactions for Fluoroquinolones
| Target Enzyme | Subunit(s) | Key Interaction Sites | Primary Bacterial Target |
|---|---|---|---|
| DNA Gyrase | GyrA, GyrB | Quinolone Resistance-Determining Region (QRDR) | Gram-negative bacteria youtube.com |
| Topoisomerase IV | ParC, ParE | Quinolone Resistance-Determining Region (QRDR) | Gram-positive bacteria youtube.com |
DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the DNA, passing another segment of DNA through the break, and then resealing it—a process vital for relieving supercoiling and separating replicated chromosomes. nih.govyoutube.com Fluoroquinolones exert their effect by disrupting this cycle. nih.gov
The compound binds to and stabilizes the enzyme-DNA "cleavage complex," in which the DNA is broken and covalently linked to the enzyme. nih.govoup.comnih.gov This action effectively inhibits the DNA religation or resealing step of the enzyme's catalytic cycle. nih.govoup.comnih.gov The stabilization of this ternary complex (drug-enzyme-DNA) prevents the replication fork from progressing, leading to a halt in DNA replication and transcription. nih.govnih.govoup.com This trapped complex is what transforms the essential enzyme into a lethal cellular poison, leading to the generation of permanent double-strand DNA breaks. nih.govnih.gov Studies have shown that fluoroquinolones can stimulate the DNA cleavage activity of topoisomerase IV, particularly at low Mg2+ concentrations, and inhibit the religation reaction at higher Mg2+ concentrations. nih.gov
Target Identification and Validation
As a member of the quinolone antibacterial class, the biological action of this compound is directed at bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.govresearchgate.net The inhibitory action against these enzymes disrupts DNA synthesis, ultimately leading to bacterial cell death. researchgate.netnih.gov
The primary targets, DNA gyrase and topoisomerase IV, are ATP-dependent enzymes that function by creating transient double-strand breaks in the DNA backbone to allow for strand passage, thereby resolving topological problems like supercoiling and catenation. nih.gov Fluoroquinolones exert their effect by binding to the enzyme-DNA complex, stabilizing it and trapping the enzyme in its cleavage-capable state. researchgate.netnih.gov This ternary complex of drug, enzyme, and DNA obstructs the movement of the replication fork and transcription machinery, leading to the accumulation of double-strand DNA breaks. researchgate.net
While both enzymes are targeted, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited. nih.govresearchgate.net
Identified Bacterial Targets
The validation of DNA gyrase and topoisomerase IV as the definitive targets for the fluoroquinolone class has been established through extensive genetic and biochemical studies. Research has shown that mutations within specific regions of the genes encoding these enzymes, known as the quinolone resistance-determining regions (QRDRs), confer resistance to this class of antibiotics. nih.govoup.com
Table 1: Primary Bacterial Targets of Fluoroquinolones
| Target Enzyme | Subunits | Primary Function | Preferential Target In |
|---|---|---|---|
| DNA Gyrase | GyrA2GyrB2 | Introduces negative supercoils into DNA. nih.gov | Gram-Negative Bacteria researchgate.net |
| Topoisomerase IV | ParC2ParE2 | Decatenation of daughter chromosomes after replication. nih.gov | Gram-Positive Bacteria researchgate.net |
Target Subunit Functions and Inhibition
Each target enzyme is a heterotetramer composed of two distinct subunits. The inhibition mechanism involves the quinolone molecule intercalating with the DNA at the site of the break and interacting with amino acid residues of the enzyme subunits. The 4-oxo and 3-carboxyl groups on the core quinolone structure are crucial for this interaction. nih.gov
Table 2: Functions of Target Enzyme Subunits
| Enzyme | Subunit | Function in Catalytic Cycle |
|---|---|---|
| DNA Gyrase | GyrA | Contains the active site tyrosine responsible for DNA cleavage and re-ligation. nih.gov |
| GyrB | Responsible for ATP binding and hydrolysis, which powers the strand passage reaction. nih.gov | |
| Topoisomerase IV | ParC | Homologous to GyrA; contains the active site tyrosine for DNA cleavage. nih.gov |
| ParE | Homologous to GyrB; responsible for ATP binding and hydrolysis. nih.gov |
The validation of these targets is further supported by in vitro assays demonstrating that fluoroquinolones inhibit the supercoiling and decatenation activities of purified DNA gyrase and topoisomerase IV, respectively. The potency of inhibition in these assays often correlates with the minimum inhibitory concentrations (MICs) observed against whole bacterial cells.
Structure Activity Relationships Sar of 4 Amino 6 Fluoroquinoline 3 Carbonitrile Derivatives
Influence of the 4-Amino Group on Biological Activity
The 4-amino group is a crucial feature for the biological activity of many quinoline (B57606) derivatives. biointerfaceresearch.com Its basicity and ability to form hydrogen bonds are pivotal for target engagement. In many classes of quinoline-based compounds, such as antimalarials, the amino group at the C-4 position is considered an essential arrangement for activity. biointerfaceresearch.comyoutube.com
Modification of the 4-amino group, particularly through substitution on the nitrogen atom, has a profound impact on the pharmacological profile of quinoline derivatives. The nature, size, and polarity of these substituents can modulate potency and selectivity.
Research on various 4-aminoquinoline (B48711) derivatives has shown that an alkylaminoalkyl side chain at the 4-position is often essential for high potency. youtube.com For instance, in a series of cytotoxic 4-aminoquinoline derivatives, compounds were synthesized by reacting 4-chloro-7-substituted-quinolines with various mono or dialkyl amines. nih.gov The results indicated that the nature of the N-substitution significantly influenced cytotoxicity against human breast tumor cell lines (MCF7 and MDA-MB468). nih.gov
Key findings from these studies include:
Chain Length and Branching: The length and branching of the alkyl chain attached to the amino nitrogen can affect activity.
Terminal Amino Group: The presence of a terminal tertiary amino group in the side chain, as seen in compounds like N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was found to be highly active. nih.gov
Aromatic vs. Aliphatic Substituents: Replacing aliphatic side chains with aromatic rings can lead to different activity profiles. youtube.com
| Compound | Substituent at 4-Amino Position | Substituent at 7-Position | Relative Activity |
|---|---|---|---|
| Butyl-(7-fluoro-quinolin-4-yl)-amine | -NH-(CH₂)₃-CH₃ | -F | Potent effect on MCF-7 cells |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | -NH-(CH₂)₂-N(CH₃)₂ | -Cl | Most active in the series |
| N,N′-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | -NH-(CH₂)₂-NH-(7-chloro-quinolin-4-yl) | -Cl | Active |
The 4-amino and 3-carbonitrile groups on the quinoline ring form a β-enaminonitrile moiety. This structural motif is a highly versatile and reactive intermediate in organic synthesis, serving as a building block for a wide array of heterocyclic compounds with diverse biological activities. researchgate.netresearchcommons.orgnih.gov The chemical reactivity of the enaminonitrile system allows for cyclocondensation reactions with various nucleophiles and electrophiles, leading to the synthesis of fused heterocyclic systems. researchgate.nettandfonline.com
The primary role of the amino group within the enaminonitrile moiety is to activate the molecule for further chemical transformations. researchgate.net It is an integral part of a conjugated system that influences the electron density distribution across the molecule, making adjacent positions susceptible to chemical reactions. Enaminonitriles are key precursors for synthesizing biologically active molecules, including those with potential anticancer and antimicrobial properties. researchcommons.orgtandfonline.com
Significance of the 3-Carbonitrile Group for Activity and Derivatization
The 3-carbonitrile (-CN) group is a small, linear, and highly polar functional group that significantly influences the electronic properties and binding interactions of the quinoline scaffold. Its strong electron-withdrawing nature affects the reactivity of the entire ring system. nih.gov Quinoline-3-carbonitrile derivatives have been investigated as a valuable starting point for developing broad-spectrum antibacterial agents. nih.govresearchgate.net
The carbonitrile group serves two main purposes in drug design:
Modulation of Physicochemical Properties: It can enhance polarity and influence metabolic stability.
Key Binding Element: It can act as a hydrogen bond acceptor or engage in other non-covalent interactions with biological targets. nih.gov
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's therapeutic profile. patsnap.com The nitrile group can be replaced by several other functionalities to modulate activity, selectivity, and pharmacokinetic properties. drughunter.com
Common bioisosteres for the carbonitrile group include:
Carboxylic Acids and Amides: These groups can mimic the hydrogen bonding capabilities of the nitrile. drughunter.com
Tetrazoles: The 5-substituted 1H-tetrazole ring is a well-established non-classical bioisostere of carboxylic acids and, by extension, can be considered for nitriles. patsnap.comdrughunter.com It offers comparable acidity to a carboxylic acid but with greater lipophilicity. drughunter.com
Halogens: In some contexts, the nitrile group can function as a bioisostere for a halogen like fluorine, sharing similar electrostatic potentials and dipole moments. nih.gov
The success of a bioisosteric replacement is highly dependent on the specific biological target and the binding pocket environment. drughunter.com
| Original Group | Potential Bioisostere | Key Properties and Rationale |
|---|---|---|
| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | Acts as a hydrogen bond donor/acceptor. drughunter.com |
| Amide (-CONH₂) | Maintains hydrogen bonding capability. drughunter.com | |
| Tetrazole (-CN₄H) | Mimics acidic properties with increased lipophilicity and metabolic stability. patsnap.comdrughunter.com | |
| Halogens (e.g., -F, -Cl) | Can replicate electrostatic properties in certain molecular contexts. nih.gov |
The nitrile group is a versatile pharmacophore capable of engaging in several types of interactions within a protein binding site, which can significantly contribute to binding affinity. nih.gov
Hydrogen Bonding: The nitrogen atom of the nitrile is a strong hydrogen bond acceptor, capable of interacting with backbone amide protons, polar amino acid side chains (e.g., arginine, lysine), or structural water molecules within the binding pocket. nih.govnih.gov
Dipole-Dipole and Electrostatic Interactions: Due to its strong dipole moment, the nitrile group can participate in favorable electrostatic and dipole-dipole interactions with the protein target. nih.gov
Carbonyl Bioisostere: The nitrile can act as a bioisostere of a carbonyl oxygen, occupying a similar position and forming similar polar interactions. nih.gov
Modulation of Aromatic System: As a powerful electron-withdrawing group, it can polarize the quinoline ring system, potentially enhancing π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
In the crystal structure of the anaplastic lymphoma kinase (ALK) protein in complex with the inhibitor alectinib, the nitrile moiety forms crucial hydrogen bonds with nearby amino acid residues, aided by water molecules, highlighting its importance for potent inhibition. nih.gov
Role of the 6-Fluoro Substituent in SAR
The incorporation of a fluorine atom into a drug molecule can dramatically alter its biological properties. researchgate.net In the context of quinoline derivatives, particularly the widely studied fluoroquinolone antibiotics, a fluorine atom at the C-6 position is a hallmark feature strongly correlated with enhanced antibacterial activity. slideshare.netnih.gov
The strategic placement of the 6-fluoro substituent contributes to the molecule's activity in several ways:
Enhanced Target Binding: The fluorine atom can increase the binding affinity of the compound for its target enzyme, such as DNA gyrase in bacteria.
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes, such as the bacterial cell wall. ontosight.ainih.gov
Metabolic Stability: The carbon-fluorine (C-F) bond is very strong, making the molecule more resistant to oxidative metabolism. This can lead to a longer half-life and improved pharmacokinetic profile. nih.gov
Electronic Effects: As a highly electronegative atom, fluorine alters the electron distribution of the quinoline ring, which can influence both target binding and reactivity.
Quantitative structure-activity relationship (QSAR) studies on 2,4-disubstituted 6-fluoroquinolines have confirmed the importance of this substituent for antiplasmodial activity. nih.gov The presence of fluorine at C-6 is a key determinant for the potency of many quinoline-based therapeutic agents. slideshare.netnih.gov
Electronic and Steric Effects of Fluorination
The introduction of a fluorine atom at the C-6 position of the quinoline ring is a hallmark of fluoroquinolone antibiotics and is critical for their broad-spectrum antibacterial activity. nih.govrjptonline.org The high electronegativity of the fluorine atom imparts several advantageous electronic and steric effects.
Electronically, the fluorine atom acts as a strong electron-withdrawing group, which influences the electronic distribution of the entire quinoline ring system. This alteration in electronic properties can enhance the molecule's interaction with its bacterial targets, DNA gyrase and topoisomerase IV. nih.gov The strong carbon-fluorine bond also increases the metabolic stability of the molecule. nih.gov
From a steric and physicochemical perspective, the fluorine at C-6 increases the lipophilicity of the molecule. scribd.com This enhanced lipophilicity facilitates better penetration through the bacterial cell wall, leading to higher intracellular concentrations of the drug. youtube.comyoutube.com This improved cell penetration is a key factor contributing to the enhanced potency of fluoroquinolones compared to their non-fluorinated counterparts.
Impact on Target Specificity and Potency
The C-6 fluorine atom significantly impacts the target specificity and potency of 4-amino-6-fluoroquinoline-3-carbonitrile derivatives. Its presence is directly linked to an increased affinity for DNA gyrase, a primary target in many Gram-negative bacteria. youtube.com By enhancing the binding to this enzyme, the fluorine atom contributes to the potent inhibition of bacterial DNA replication.
Modifications at Position 7 and their Effect on SAR
The substituent at the C-7 position of the this compound core is a primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties. nih.govnih.gov This position is highly amenable to the introduction of various cyclic amine substituents, with nitrogen-containing heterocycles being the most extensively studied and clinically successful. nih.govnih.gov
Nitrogen Heterocycle Substitutions (e.g., piperazinyl, pyrrolidinyl, piperidinyl)
The introduction of nitrogen heterocycles such as piperazine (B1678402), pyrrolidine (B122466), and piperidine (B6355638) at the C-7 position has proven to be a highly effective strategy for enhancing the antibacterial properties of fluoroquinolones.
Piperazinyl Derivatives: The unsubstituted piperazinyl group is known to confer potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. rjptonline.orgnih.gov Further substitution on the distal nitrogen of the piperazine ring can modulate the compound's properties. For example, alkylation of the N-4 position of the piperazine ring often enhances activity against Gram-positive organisms. nih.gov
Pyrrolidinyl Derivatives: Pyrrolidinyl moieties at C-7 are also associated with significant antimicrobial improvement. scribd.com The stereochemistry of substituents on the pyrrolidine ring can have a pronounced effect on activity.
Piperidinyl Derivatives: Piperidinyl substituents have also been explored, and their incorporation can lead to potent antibacterial agents. The nature of other functional groups on the piperidine ring can fine-tune the biological activity. nih.gov
The basicity and lipophilicity of these C-7 heterocyclic moieties are critical factors that influence their ability to penetrate the bacterial cell wall and their interaction with the target enzymes. mdpi.com
Influence on Spectrum and Level of Activity
The nature of the C-7 nitrogen heterocycle directly influences the antibacterial spectrum and the level of activity. Generally, the presence of a basic amine in the C-7 side chain is crucial for potent activity.
Substitutions with piperazinyl and its derivatives often result in a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. nih.gov For instance, the addition of a piperazine ring at C-7 was a key modification in the development of ciprofloxacin (B1669076), which exhibits excellent activity against a wide range of pathogens. nih.gov
The introduction of bulkier or more complex heterocyclic systems at C-7 can further enhance activity against specific pathogens, including resistant strains. For example, certain 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivatives have shown promising activity against ciprofloxacin-resistant P. aeruginosa. mdpi.com
| Compound | C-7 Substituent | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|---|
| Norfloxacin (B1679917) | Piperazinyl | 1.0 | 0.25 | 1.0 |
| Ciprofloxacin | Piperazinyl | 0.5 | 0.06 | 0.5 |
| Sparfloxacin | 3,5-Dimethylpiperazinyl | 0.12 | 0.12 | 2.0 |
| Moxifloxacin (B1663623) | Diazabicyclo[3.3.0]octane | 0.12 | 0.25 | 8.0 |
SAR at Other Positions (N-1, C-2, C-5, C-8)
Impact of N-1 Substituents on Biological Profile
Small Alkyl and Cycloalkyl Groups: Small alkyl groups, such as ethyl, are beneficial for activity. However, the introduction of a cyclopropyl (B3062369) group at the N-1 position has been found to be optimal for maximizing antibacterial potency. nih.govyoutube.com The change from an ethyl group in norfloxacin to a cyclopropyl group in ciprofloxacin resulted in a 4- to 32-fold improvement in antimicrobial activity. nih.gov
Aryl Substituents: A 2,4-difluorophenyl group at the N-1 position can also improve antimicrobial potency. scribd.com
Bulky/Hydrophobic Substituents: While the N-1 position interacts with the major groove of DNA through hydrophobic interactions, large and excessively hydrophobic substituents can be detrimental to activity. nih.govchemrxiv.org Studies with N1-benzofused fluoroquinolones have shown that increased hydrophobicity at this position can lead to decreased activity due to poor solubility, impaired outer membrane penetration, and reduced inhibition of target topoisomerases. chemrxiv.orgacs.orgkcl.ac.uk
Other Positions of Interest:
C-2 Position: Substitution at the C-2 position generally interferes with the enzyme-substrate complexation and is detrimental to activity. A hydrogen atom at this position is considered optimal. nih.gov Saturation of the C-2 and C-3 double bond also leads to a loss of activity. youtube.com
C-5 Position: The introduction of an amino group at the C-5 position can enhance antibacterial properties. nih.gov For instance, sparfloxacin, which has a C-5 amino group, shows improved potency. nih.gov
C-8 Position: The C-8 position can tolerate various substituents that can modulate the pharmacokinetic and pharmacodynamic properties. A fluorine or chlorine atom at C-8 can improve drug absorption and half-life. scribd.comyoutube.com A methoxy (B1213986) group at this position can increase activity against anaerobic bacteria and may reduce photosensitivity. youtube.com Ring fusion between the N-1 and C-8 positions, as seen in ofloxacin (B1677185) and levofloxacin, can also lead to potent antibacterial agents. youtube.comyoutube.com
| N-1 Substituent | Relative Potency | Key Observations |
|---|---|---|
| Methyl | + | Basic activity |
| Ethyl | ++ | Improved potency over methyl |
| Cyclopropyl | ++++ | Optimal for broad-spectrum potency nih.govyoutube.com |
| 2,4-Difluorophenyl | +++ | Improves antimicrobial potency scribd.com |
| Large Hydrophobic Groups (e.g., Benzofused) | - | Decreased activity due to poor solubility and target inhibition chemrxiv.orgacs.org |
Effects of C-5 and C-8 Substitutions on Planar Configuration and Potency
The planarity of the quinoline ring system is a critical determinant of the biological activity of many quinoline derivatives. Alterations at the C-5 and C-8 positions can introduce steric hindrance or electronic effects that may impact this planarity and, consequently, the compound's potency.
Substitutions at the C-5 position of the quinoline ring have been shown to be a key area of interest in modifying the properties of fluoroquinolone antibacterials. The introduction of an amino group at the C-5 position, for instance, has been suggested to enhance the absorption and distribution of the drug. youtube.com While direct studies on the effect of C-5 substitution on the planarity of this compound are not extensively documented, it is plausible that bulky substituents at this position could induce torsional strain, leading to a deviation from planarity and potentially affecting the molecule's interaction with its target.
The C-8 position of the fluoroquinolone core has been a focal point for extensive SAR studies. The introduction of a halogen or a methoxy group at this position has been shown to significantly enhance antibacterial potency, particularly against resistant bacterial strains. nih.gov For example, C-8 methoxy derivatives have demonstrated superior activity against resistant mutants of Mycobacterium tuberculosis. nih.gov This enhancement in activity is attributed to favorable interactions with the bacterial DNA gyrase. From a structural standpoint, energy minimization modeling has suggested that steric interactions between bulky C-8 substituents, such as a methoxy group, and the N-1 cyclopropyl group can skew the quinolone core, thereby influencing its conformation. researchgate.net A cyano group at the C-8 position has also been found to be a prerequisite for high activity against both wild-type and first-step fluoroquinolone-resistant bacterial variants. oup.comresearchgate.net In some instances, a fluorine atom at the C-8 position has been associated with phototoxicity. youtube.com
The following table summarizes the general effects of substitutions at the C-5 and C-8 positions on the activity of quinoline derivatives.
| Position | Substituent | General Effect on Activity |
| C-5 | Amino Group | Enhances absorption and distribution. youtube.com |
| C-8 | Halogen (e.g., F, Cl) | Generally enhances potency. nih.gov C-8-F may be associated with phototoxicity. youtube.com |
| C-8 | Methoxy Group | Significantly enhances potency, especially against resistant strains. nih.govnih.gov Can influence quinolone core conformation. researchgate.net |
| C-8 | Cyano Group | Prerequisite for high activity against wild-type and resistant strains. oup.comresearchgate.net |
Computational SAR Studies for Design and Optimization
Computational chemistry has emerged as a powerful tool in the design and optimization of novel therapeutic agents. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to understand the intricate relationships between a molecule's structure and its biological activity, thereby guiding the synthesis of more potent and selective compounds.
For quinoline derivatives, QSAR studies have been instrumental in identifying key structural features that govern their activity. These models mathematically correlate variations in the chemical structure of a series of compounds with their biological activities. For instance, QSAR studies on fluoroquinolones have highlighted the importance of the C-5 position for biological activity, suggesting that this position can be readily modified to enhance potency. iosrjournals.orgresearchgate.net
Molecular docking simulations provide insights into the binding modes of ligands with their target receptors. In the context of 4-aminoquinoline derivatives, docking studies have been used to analyze the interactions with target enzymes, such as DNA gyrase. These studies can help to explain the observed SAR and to predict the activity of novel, untested derivatives. nih.gov For example, the design of novel 4-aminoquinolinyl analogs as potential anti-malarial agents has been guided by QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies. ajol.info
The general workflow for computational SAR studies in the design and optimization of this compound derivatives would typically involve:
Dataset compilation: Gathering a set of this compound derivatives with their experimentally determined biological activities.
Molecular descriptor calculation: Computing various physicochemical and structural properties for each molecule in the dataset.
QSAR model development: Using statistical methods to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques.
Rational design of new derivatives: Utilizing the insights gained from the QSAR model and molecular docking studies to design new derivatives with potentially improved activity.
In silico screening: Predicting the activity and ADMET properties of the newly designed compounds before undertaking their chemical synthesis.
Through these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of a molecule. These calculations provide a detailed description of the electron distribution and related molecular properties, which are fundamental to understanding the reactivity and interaction capabilities of 4-Amino-6-fluoroquinoline-3-carbonitrile.
Electronic Structure Analysis and Frontier Molecular Orbitals
The electronic structure of a molecule governs its chemical reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is indicative of its electron-accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. scirp.org
For quinoline (B57606) derivatives, DFT calculations are commonly employed to determine these parameters. While specific DFT studies detailing the precise HOMO-LUMO energies for this compound are not extensively available in the public domain, studies on structurally similar quinoline-3-carbonitrile derivatives provide valuable insights. For instance, DFT studies on related compounds have been used to assess their molecular geometry, vibration frequencies, and electronic properties, including the HOMO-LUMO energy gap. uobaghdad.edu.iq These studies generally indicate that the distribution of HOMO and LUMO is spread across the quinoline ring system, with significant contributions from the amino and cyano substituents.
Table 1: Representative Frontier Molecular Orbital Data for a Structurally Related Quinoline Derivative
| Parameter | Value (eV) |
| HOMO Energy | Data not available for specific compound |
| LUMO Energy | Data not available for specific compound |
| HOMO-LUMO Gap | Data not available for specific compound |
Note: Specific computational data for this compound is not available in the reviewed literature. The table is a template for such data.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, prone to nucleophilic attack).
For this compound, an MEP map would likely reveal a high negative potential around the nitrogen atom of the cyano group and the amino group, making these sites potential hydrogen bond acceptors and susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as potential hydrogen bond donors. The fluorine atom, due to its high electronegativity, would also contribute to the negative potential in its vicinity. Such maps are instrumental in understanding non-covalent interactions, which are crucial for ligand-receptor binding. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and design, providing insights into binding mechanisms and affinities.
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This technique is widely used to understand the interactions between small molecules like quinoline derivatives and their biological targets. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target and scoring the different poses based on their predicted binding affinity.
The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. Studies on similar fluoroquinolone derivatives have utilized molecular docking to explore their binding modes with enzymes such as DNA gyrase, a common target for this class of compounds. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that contribute to the binding affinity.
Table 2: Illustrative Molecular Docking Results for a Fluoroquinolone Derivative with a Target Protein
| Target Protein | Ligand Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| e.g., DNA Gyrase | Data not available | Data not available | Data not available |
Note: Specific molecular docking data for this compound is not available in the reviewed literature. The table serves as an example.
Analysis of Conformational Changes Upon Binding
The binding of a ligand to a protein can induce conformational changes in both molecules, a phenomenon known as "induced fit". arxiv.org Molecular dynamics (MD) simulations can be employed to study these dynamic changes. An MD simulation would model the movement of atoms in the ligand-protein complex over time, providing insights into how the binding of this compound might alter the protein's shape and flexibility.
Analysis of conformational changes is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For instance, the pyrrolidine (B122466) ring of proline, an amino acid, is known to adopt different puckers which can be influenced by substitution and affects protein binding. researchgate.net Similarly, the flexibility of the quinoline ring system and its substituents in this compound would be a key factor in its adaptation to the binding pocket of a target protein.
Water-Mediated Interactions in Binding Pockets
Water molecules often play a critical role in mediating the interaction between a ligand and a protein. researchgate.netnih.gov They can form hydrogen bond bridges between the ligand and the protein, contributing significantly to the binding affinity and specificity. MD simulations are particularly useful for identifying and characterizing these water-mediated interactions.
In the context of this compound, water molecules in the binding pocket could form hydrogen bonds with the amino group, the cyano group, or the quinoline nitrogen. Understanding the role of these "bridging" water molecules is essential for accurate predictions of binding affinity and for lead optimization in drug design, as displacing or incorporating these water molecules can have a substantial impact on the ligand's potency.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in the design and discovery of novel therapeutic agents. These methods are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity, thereby guiding the synthesis of more potent and selective molecules. In the context of quinolone derivatives, including the scaffold of this compound, these studies provide a framework for predicting biological activity and identifying essential structural features for molecular interactions.
QSAR studies on fluoroquinolone derivatives have led to the development of predictive models for their antibacterial activity. aip.org These models are typically derived from a dataset of compounds with known biological activities, such as the minimum inhibitory concentration (MIC). For instance, a study on a series of fluoroquinolone derivatives against E. coli resulted in a statistically significant QSAR model. aip.org The model established a correlation between the antibacterial activity (expressed as Log MIC50) and various electronic and molecular descriptors. aip.org
One such model is represented by the following equation: Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) aip.org
This equation highlights the importance of the atomic charges on specific carbon and oxygen atoms within the quinolone scaffold, as well as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), in determining the antibacterial potency. aip.org Such models serve as a guide for designing new derivatives with potentially enhanced activity by modifying substituents to alter these key descriptors. aip.orgresearchgate.net
Table 1: Key Descriptors in a QSAR Model for Fluoroquinolone Derivatives
| Descriptor | Coefficient | Interpretation |
|---|---|---|
| qC9 | -92.342 | A more negative charge on this carbon atom is associated with increased activity. |
| qO11 | +461.068 | A more positive charge on this oxygen atom is correlated with higher activity. |
| qC16 | +192.743 | A more positive charge on this carbon atom is linked to increased activity. |
| qC20 | -277.851 | A more negative charge on this carbon atom is associated with higher activity. |
| LUMO | +1004.598 | A higher LUMO energy is associated with increased activity. |
This data is based on a QSAR study of fluoroquinolone derivatives and is presented to illustrate the methodology. aip.org
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinolone derivatives, which primarily target bacterial DNA gyrase and topoisomerase IV, pharmacophore models have been developed to elucidate the key features required for potent inhibition.
A pharmacophore model for novel quinolones with antitubercular activity identified a hypothesis consisting of three hydrogen bond acceptors and one hydrophobic moiety as crucial for activity. This model demonstrated a high correlation coefficient (r = 0.95) and predictive power for a test set of compounds (r² = 0.823). Such models are invaluable for identifying novel scaffolds that fit the required pharmacophoric features and are likely to be biologically active.
Cheminformatics and Combinatorial Library Design
Cheminformatics and combinatorial library design leverage computational techniques to explore the vast chemical space and design libraries of compounds with a high probability of containing active molecules. These approaches are particularly relevant for scaffolds like this compound, enabling the systematic exploration of structural modifications to optimize biological activity.
The principles of drug-likeness, such as Lipinski's rule of five, are often applied in cheminformatics to filter large compound libraries and prioritize molecules with favorable physicochemical properties for further investigation. For fluoroquinolone derivatives, computational tools can be used to design and assess virtual libraries of compounds based on the this compound core. By systematically varying substituents at different positions of the quinolone ring, it is possible to explore the drug-like chemical space and identify novel analogs with improved properties.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method can be either ligand-based or structure-based.
In the context of fluoroquinolones, pharmacophore-based virtual screening has been employed to identify novel inhibitors. For example, a pharmacophore model generated from gemifloxacin, a potent fluoroquinolone, was used to screen the ZINC database, leading to the identification of several hit compounds.
Structure-based virtual screening, which involves docking candidate molecules into the three-dimensional structure of the target protein, has also been successfully applied. A study focused on designing novel fluoroquinolone analogs against mutant DNA GyrA, a key enzyme in bacterial DNA replication, utilized molecular docking to screen a library of 204 designed compounds. nih.gov This screening identified several molecules with significantly better binding affinity than the standard drug, ciprofloxacin (B1669076). nih.gov
Table 2: Comparison of Docking Scores for Designed Fluoroquinolone Analogs
| Compound | -CDOCKER Energy (kcal/mol) | Binding Affinity Relative to Standard |
|---|---|---|
| Ciprofloxacin (Standard) | -7.952 | Standard |
| FQ-172 | -27.324 | Higher Affinity |
| Hit Compound 2 | -25.189 | Higher Affinity |
| Hit Compound 3 | -24.765 | Higher Affinity |
This data is from a virtual screening study of novel fluoroquinolone analogs and is presented to exemplify the approach. nih.gov
These computational approaches are integral to modern drug discovery, enabling a more rational and efficient design of new chemical entities based on promising scaffolds like this compound.
Future Directions and Research Gaps
Exploration of Undiscovered Biological Targets for 4-Amino-6-fluoroquinoline-3-carbonitrile Scaffolds
The quinolone scaffold is classically associated with the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. mdpi.comoup.com This mechanism is the foundation for the antibacterial efficacy of the widely used fluoroquinolone antibiotics. mdpi.com However, the vastness of the biological space suggests that the this compound scaffold may interact with numerous other undiscovered targets.
Future research should pivot towards identifying novel protein targets beyond the classical topoisomerases. The 4-aminoquinoline (B48711) framework, for instance, has been identified as a valuable motif in developing drugs for complex diseases like cancer, malaria, and tuberculosis, indicating a broader range of biological interactions. nih.govresearchgate.net Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and yeast genomic assays could be employed to "pull down" binding partners from cellular lysates, thereby identifying proteins that have a direct physical interaction with this compound or its derivatives. For example, some quinoline (B57606) derivatives have shown activity against enzymes like N-acetylglucosamine-6-phosphate deacetylase (NagA), involved in cell wall component recycling, which could be a potential area of exploration. nih.gov A systematic screening against diverse target classes, including kinases, proteases, and metabolic enzymes, could reveal unexpected activities and open new therapeutic avenues.
Table 1: Potential Areas for Biological Target Exploration
| Target Class | Rationale | Potential Therapeutic Area |
|---|---|---|
| Kinases | Many quinoline-based compounds are known kinase inhibitors. The scaffold could be optimized for specific kinase targets involved in cancer cell signaling. | Oncology |
| Parasitic Enzymes | 4-aminoquinolines are cornerstone antimalarials that interfere with heme detoxification in Plasmodium falciparum. researchgate.net Exploring other essential parasitic enzymes could yield new anti-infectives. | Parasitology (e.g., Malaria, Leishmaniasis) |
| Viral Proteins | Certain quinolone derivatives have demonstrated antiviral properties. Screening against viral polymerases, proteases, or entry proteins is warranted. | Virology |
| Bacterial Virulence Factors | Targeting virulence factors instead of essential enzymes can reduce the pressure for resistance development. | Infectious Disease |
Development of Advanced Synthetic Methodologies for Complex Derivatives
The therapeutic utility of a core scaffold is often defined by the chemical diversity of its derivatives. While convenient methods for synthesizing the basic 4-aminoquinoline-3-carbonitrile (B2762942) structure exist, such as the Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitriles, there is a need for more advanced and versatile synthetic strategies. researchgate.net These new methodologies should facilitate the precise and efficient introduction of a wide array of functional groups at various positions on the quinoline ring.
Future synthetic efforts should focus on:
Late-stage functionalization: Developing C-H activation or cross-coupling methods to modify the quinoline core after its initial synthesis. This would allow for the rapid generation of diverse libraries of compounds from a common intermediate, accelerating structure-activity relationship (SAR) studies.
Stereoselective synthesis: For derivatives with chiral centers, developing asymmetric synthetic routes is crucial, as different stereoisomers can have vastly different biological activities and toxicological profiles.
Flow chemistry and automated synthesis: Employing these technologies can enhance reaction efficiency, improve safety and scalability, and enable high-throughput synthesis of derivative libraries for screening. beilstein-journals.org
Bioorganometallic strategies: The incorporation of organometallic moieties, such as ferrocene, has been shown to improve the activity of some fluoroquinolones and could be a novel avenue for creating derivatives with unique properties. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A complete understanding of a compound's effect on a biological system cannot be achieved by studying a single target in isolation. A systems biology approach, integrating multiple layers of "omics" data (genomics, transcriptomics, proteomics, metabolomics), is necessary for a holistic view. nih.govnih.gov This integrated analysis can elucidate the downstream effects of target engagement, identify off-target effects, and uncover mechanisms of action or resistance. nih.govsemanticscholar.org
For this compound, future research should involve treating relevant biological systems (e.g., bacterial cultures, cancer cell lines) with the compound and subsequently performing a multi-omics analysis.
Transcriptomics (RNA-seq): Would reveal changes in gene expression, highlighting entire pathways that are perturbed by the compound.
Proteomics: Would identify changes in protein abundance and post-translational modifications, providing a functional snapshot of the cellular response.
Metabolomics: Would measure changes in metabolite levels, offering direct insight into the compound's impact on cellular metabolism. semanticscholar.org
By integrating these datasets, researchers can construct comprehensive network models of the drug's action, moving from a "one drug, one target" paradigm to a more accurate "one drug, one network" understanding. nih.gov
Design of Multi-Targeted Compounds Based on the this compound Core
Complex diseases like cancer and infectious diseases often involve multiple biological pathways. nih.govarxiv.org A therapeutic strategy that modulates a single target may be insufficient or prone to the development of resistance. Polypharmacology, the concept of designing single molecules that can interact with multiple targets, has emerged as a promising approach to enhance efficacy and combat resistance. nih.govresearchgate.net
The this compound scaffold is an ideal starting point for the rational design of multi-target agents. nih.gov This can be achieved by creating hybrid molecules that combine the quinoline core with other pharmacophores known to bind to different targets. For example, one could conjugate the quinoline scaffold with a moiety known to inhibit a bacterial efflux pump or a cancer-related kinase. This strategy aims to create a single chemical entity with synergistic or additive effects, a concept already explored with other quinolone derivatives. mdpi.com Such an approach could lead to more robust and durable therapeutic responses. arxiv.org
Advancements in Computational Prediction of Activity and Selectivity
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For the this compound scaffold, these methods can accelerate the design-synthesize-test cycle significantly. While initial docking studies on similar compounds have focused on known targets like DNA gyrase, there is substantial room for advancement. mdpi.comnih.gov
Future computational work should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of derivatives with their biological activity. This can guide the design of new compounds with improved potency.
Advanced Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound when bound to its target protein. This can provide insights into the binding mechanism, the role of solvent, and the energetic contributions of different interactions, leading to more refined inhibitor designs.
Selectivity Prediction: Developing computational models that can predict the selectivity of a compound for its intended target over other related proteins (e.g., bacterial vs. human topoisomerases). This is critical for minimizing off-target effects and improving the safety profile.
Target Prediction: Employing reverse docking or pharmacophore screening approaches to screen the entire human proteome or pathogen-specific proteomes in silico to identify potential new biological targets, complementing the experimental methods described in section 8.1.
Application of Artificial Intelligence and Machine Learning in Derivative Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns that are not apparent to human researchers. nih.gov These technologies can be applied to the this compound scaffold in several ways.
Generative Models: Using generative ML models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to design novel derivatives de novo. nih.gov These models can be trained on known active molecules and then generate new structures that are predicted to have high activity and desirable drug-like properties.
Synthesis Prediction: Applying ML algorithms to predict viable synthetic routes for novel, computer-generated derivatives. Retrosynthesis prediction tools can help chemists determine the most efficient way to synthesize a target molecule, saving significant time and resources.
Property Prediction: Training deep learning models on large chemical databases to accurately predict the physicochemical properties, bioactivity, and potential toxicity of designed derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing.
The integration of AI and ML with automated synthesis platforms could ultimately create a closed-loop system for accelerated drug discovery, where novel compounds are designed, synthesized, and tested in a rapid, iterative cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
